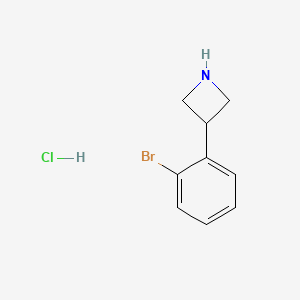
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid (BCMPCA) is an organic compound with a molecular formula of C7H6BrClNO2. It is a colorless solid at room temperature and has a melting point of 128-130°C. BCMPCA is an important intermediate for the synthesis of various compounds. It is widely used in the pharmaceutical, agrochemical, and flavor and fragrance industries.
Mécanisme D'action
The mechanism of action of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid is not fully understood. However, it is believed that the reaction involves the formation of a cationic species, which then undergoes a nucleophilic substitution reaction with a suitable nucleophile. This reaction is believed to be the rate-determining step in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that it has the potential to interact with certain enzymes, proteins, and receptors in the body. Further research is needed to investigate the effects of this compound on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also relatively stable, with a long shelf life. However, it is also highly toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for research on 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid. These include further investigation of its biochemical and physiological effects, exploration of its potential applications in drug and agrochemical synthesis, and exploration of its potential use as a catalyst in organic reactions. Additionally, further research is needed to understand the mechanism of action of this compound.
Méthodes De Synthèse
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid can be synthesized by several methods. The most commonly used method is the reaction of bromoacetic acid and chloroacetic acid with methylpyridine in the presence of a base catalyst. The reaction is carried out at a temperature of 60-80°C for 6-8 hours. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds such as pyrazolines, pyridines, and pyrimidines. It has also been used as a catalyst in organic reactions and as an intermediate in the synthesis of drugs and agrochemicals.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid involves the bromination and chlorination of 5-methylpyridine-2-carboxylic acid followed by the introduction of a bromine atom at the 3-position of the pyridine ring.", "Starting Materials": [ "5-methylpyridine-2-carboxylic acid", "Bromine", "Thionyl chloride", "Phosphorus pentachloride", "Sodium hydroxide", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of 5-methylpyridine-2-carboxylic acid with bromine and thionyl chloride in methanol to yield 3-bromo-5-methylpyridine-2-carboxylic acid", "Step 2: Chlorination of 3-bromo-5-methylpyridine-2-carboxylic acid with phosphorus pentachloride in diethyl ether to yield 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid", "Step 3: Introduction of a bromine atom at the 3-position of the pyridine ring using sodium hydroxide and hydrogen peroxide in water to yield 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid" ] } | |
Numéro CAS |
1567009-79-3 |
Formule moléculaire |
C7H5BrClNO2 |
Poids moléculaire |
250.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



